4-methylbenzoyl Bromide

Description

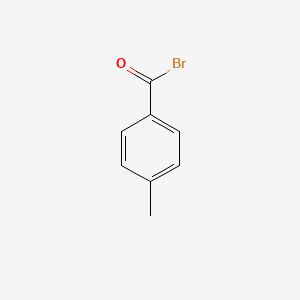

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO |

|---|---|

Molecular Weight |

199.04 g/mol |

IUPAC Name |

4-methylbenzoyl bromide |

InChI |

InChI=1S/C8H7BrO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |

InChI Key |

VFKIQINEAKWHGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of 4-methylbenzoyl bromide (also known as p-toluoyl bromide), a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind the compound's behavior, offering field-proven insights into its application and handling.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic acyl bromide featuring a carbonyl bromide group and a methyl group attached at the para (4-position) of the benzene ring. This substitution pattern is critical to its electronic properties and reactivity. The electron-donating nature of the methyl group subtly influences the electrophilicity of the carbonyl carbon, a key determinant in its synthetic utility.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized below. As a reactive acyl halide, it is characterized by its sensitivity to moisture and its utility as an acylating agent.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Toluoyl bromide, 4-Methyl-benzoyl bromide | [2] |

| CAS Number | 874-58-8 | [2][3] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid, corrosive. | Inferred from p-toluoyl chloride. |

| Boiling Point | Data not readily available. | |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM). Reacts with protic solvents (e.g., water, alcohols). |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound after synthesis or before use.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR spectroscopy provides unambiguous structural information. The ¹H NMR spectrum is characterized by distinct signals for the aromatic and methyl protons.

-

¹H NMR: The aromatic region displays two characteristic doublets due to the para-substitution pattern.

-

¹³C NMR: (Predicted values based on p-toluoyl chloride)

-

δ ~168 ppm: Carbonyl carbon (C=O).

-

δ ~146 ppm: Aromatic carbon attached to the methyl group.

-

δ ~132 ppm: Aromatic carbon attached to the carbonyl group.

-

δ ~130 ppm & ~129 ppm: Aromatic CH carbons.

-

δ ~22 ppm: Methyl carbon (CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key carbonyl functional group.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1770-1815 cm⁻¹ . This frequency is characteristic of acyl bromides and is higher than that of corresponding ketones or esters due to the inductive effect of the bromine atom.

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ for the methyl group.

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Synthesis and Manufacturing

The primary laboratory-scale synthesis of this compound involves the conversion of p-toluic acid using a suitable brominating agent. This is a standard transformation for which the analogous synthesis of p-toluoyl chloride is well-documented.[6]

Caption: General workflow for the synthesis of this compound.

Causality in Synthesis:

-

Choice of Brominating Agent: Thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃) are effective. SOBr₂ is often preferred because the byproducts (SO₂ and HBr) are gaseous, simplifying purification.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because both the brominating agents and the acyl bromide product are highly reactive with atmospheric moisture.

-

Solvent: Anhydrous aprotic solvents are required to prevent unwanted side reactions.

-

Purification: Vacuum distillation is typically used to purify the final product, separating it from non-volatile impurities and any remaining starting material.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it a potent acylating agent. The bromine atom is an excellent leaving group, facilitating nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

This compound readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis to p-toluic acid).

The general mechanism proceeds via a tetrahedral intermediate:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.

-

Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, forming a transient, negatively charged tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl pi-bond reforms, and the bromide ion is expelled as the leaving group.

Caption: Mechanism of nucleophilic acyl substitution.

Electronic Effect of the Methyl Group: The para-methyl group is weakly electron-donating through an inductive effect. This slightly reduces the partial positive charge on the carbonyl carbon, making this compound marginally less reactive than unsubstituted benzoyl bromide. However, this effect is generally minor, and the compound remains a highly effective acylating agent.

Friedel-Crafts Acylation

This compound can serve as the electrophile in Friedel-Crafts acylation reactions to form diaryl ketones. A strong Lewis acid catalyst (e.g., AlCl₃) is required to activate the acyl bromide, forming a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.

Applications in Research and Drug Development

The ability to efficiently introduce the 4-methylbenzoyl (p-toluoyl) moiety makes this reagent valuable in several fields:

-

Pharmaceutical Synthesis: The p-toluoyl group is a common structural motif in various biologically active molecules. Its introduction can modify a drug candidate's lipophilicity, metabolic stability, and receptor binding affinity.

-

Polymer Chemistry: Acyl halides are used to functionalize polymers. For instance, p-toluoyl bromide can be used to modify amine-functionalized polythiophenes to create new conductive and photosensitive polymer derivatives with tailored electronic properties.[7]

-

Organic Materials: It serves as a building block for liquid crystals and other advanced organic materials where the rigid, substituted aromatic core is a desired feature.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate caution due to its high reactivity and corrosive nature.

-

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.

-

Lachrymator: Vapors are highly irritating to the eyes and respiratory system.

-

Moisture Sensitive: Reacts vigorously with water to produce corrosive hydrogen bromide (HBr) gas.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a lab coat.

-

-

Handling:

-

All manipulations must be performed in a well-ventilated chemical fume hood.

-

Use glassware that has been oven- or flame-dried to remove all traces of moisture.

-

Keep away from water, alcohols, amines, and strong bases.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Experimental Protocol: Acylation of Benzylamine

This protocol provides a self-validating methodology for the synthesis of N-benzyl-4-methylbenzamide, a representative acylation reaction.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (as an acid scavenger)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is done to moderate the exothermic reaction and prevent potential side reactions.

-

Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up:

-

Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted acyl bromide and neutralize the triethylammonium bromide salt.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: Purify the crude solid product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes). Confirm the structure and purity of the resulting N-benzyl-4-methylbenzamide using NMR and IR spectroscopy, which should match literature values for the expected product.

References

- Canadian Science Publishing. (n.d.). THE POLAR EFFECT OF THE β-NITROVINYL GROUP.

- Maimone, T. J., et al. (2014). Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. Organometallics. ACS Publications.

- Maimone, T. J., et al. (n.d.). Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. PMC. NIH.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - α-Bromo-p-toluoyl bromide.

- LookChem. (n.d.). CAS No.874-58-8,Benzoyl bromide, 4-methyl- Suppliers.

- The Journal of Organic Chemistry. (1972). Volume 37, No. 16.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Chemsrc. (2025). 4-methylbenzoyl fluoride | CAS#:350-42-5.

- LibreTexts. (n.d.). Organic Chemistry II.

- Semantic Scholar. (2020). Study on a three-step rapid assembly of zolpidem and its fluorinated analogues employing microwave-assisted chemistry.

- Google Patents. (n.d.). Thermoplastic elastomeric resin composition and a process for the preparation thereof.

- 化工字典网. (n.d.). CAS NO:874-58-8; 4-Methyl-benzoyl bromide.

- Google Patents. (n.d.). US9583711B2 - Conductive and photosensitive polymers.

- VDOC.PUB. (n.d.). Crc Handbook Of Tables For Organic Compound Identification.

- Chemsrc. (2025). 4-methylbenzoyl peroxide | CAS#:895-85-2.

Sources

- 1. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS No.874-58-8,Benzoyl bromide, 4-methyl- Suppliers [lookchem.com]

- 3. CAS NO:874-58-8; 4-Methyl-benzoyl bromide [chemdict.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. US9583711B2 - Conductive and photosensitive polymers - Google Patents [patents.google.com]

The Molecular Architecture of 4-Methylbenzoyl Bromide

An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Molecular Structure, Reactivity, and Synthetic Applications

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, molecular structure, and synthetic utility of this compound. The content herein is structured to provide not just procedural knowledge but also a deep-seated understanding of the causality behind its chemical behavior, empowering scientists to leverage this reagent with precision and insight.

At its core, this compound is an acyl bromide derivative of toluene. Its structure consists of a benzene ring substituted at the 1 and 4 (para) positions with a methyl group (-CH₃) and a benzoyl bromide group (-COBr), respectively. This specific arrangement of functional groups is fundamental to its reactivity and utility in organic synthesis.

The key to its function lies in the electrophilicity of the carbonyl carbon. The oxygen atom's high electronegativity polarizes the carbon-oxygen double bond, drawing electron density away from the carbon. This effect is significantly amplified by the attached bromine atom. As an excellent leaving group, the bromide ion can readily depart during a nucleophilic attack, making the carbonyl carbon a prime target for a wide range of nucleophiles.

The para-methyl group exerts a subtle but important electronic influence. Through a combination of the inductive effect and hyperconjugation, it donates electron density to the aromatic ring. While this slightly deactivates the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoyl bromide, it also influences the overall electronic and steric profile of the molecule, which can be a critical factor in complex synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)Br | [1] |

| InChI Key | VFKIQINEAKWHGO-UHFFFAOYSA-N | [1] |

Synthesis and Core Reactivity Profile

The most common laboratory synthesis of this compound involves the conversion of 4-methylbenzoic acid. This is typically achieved by treating the carboxylic acid with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Expertise & Experience: The choice of brominating agent is a key experimental decision. Thionyl bromide is often favored in many laboratory settings because its byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous and can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream. This simplifies the purification process, often yielding a cleaner crude product compared to methods involving phosphorus-based reagents.

The primary utility of this compound is as an acylating agent in nucleophilic acyl substitution reactions. This pathway allows for the efficient introduction of the 4-methylbenzoyl moiety into various substrates.

Caption: The reaction mechanism for the acylation of a nucleophile using this compound.

Experimental Protocol: Synthesis of N-Phenyl-4-methylbenzamide

This protocol provides a validated, step-by-step methodology for a common application of this compound: the synthesis of an amide via reaction with aniline.

Trustworthiness through Self-Validation: Each step is accompanied by its scientific rationale, ensuring the researcher understands the purpose and importance of the procedure, which is critical for reproducibility and troubleshooting.

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup (Atmospheric Control):

-

Action: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the flask to 0 °C in an ice-water bath.

-

Causality: this compound is highly moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid. The inert nitrogen atmosphere and anhydrous solvent are critical to prevent this side reaction and maximize yield. Cooling the reaction mitigates the exothermic nature of the acylation.

-

-

Base Addition:

-

Action: Add triethylamine (1.2 eq) to the stirred aniline solution.

-

Causality: The reaction produces hydrogen bromide (HBr) as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HBr to form triethylammonium bromide. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

-

-

Reagent Addition (Rate Control):

-

Action: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold, stirring reaction mixture over 15-20 minutes.

-

Causality: A slow, controlled addition is crucial for managing the reaction exotherm. Adding the acyl bromide too quickly can lead to a rapid increase in temperature, promoting the formation of undesired side products.

-

-

Reaction and Monitoring:

-

Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Causality: TLC allows for the direct visualization of the consumption of the starting materials (aniline) and the formation of the product. The reaction is deemed complete when the aniline spot is no longer visible.

-

-

Aqueous Workup (Purification):

-

Action: Quench the reaction by adding 1 M HCl. Separate the organic layer and sequentially wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Causality: The initial HCl wash removes the excess triethylamine and its salt. The NaHCO₃ wash neutralizes any remaining acidic species. The final brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

-

-

Isolation:

-

Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Causality: The drying agent removes trace water, which can interfere with product isolation and characterization.

-

-

Final Purification:

-

Action: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenyl-4-methylbenzamide.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and yielding a crystalline, high-purity final product.

-

Strategic Applications in Research and Development

The 4-methylbenzoyl group is a valuable structural motif in both medicinal chemistry and materials science. This compound serves as the primary reagent for installing this group onto a molecular scaffold.

Caption: Strategic use of this compound in R&D workflows.

In Drug Development: During lead optimization, medicinal chemists often use acylation reactions to probe structure-activity relationships (SAR). Attaching the 4-methylbenzoyl group can:

-

Increase Lipophilicity: The aromatic ring and methyl group increase the molecule's hydrophobicity, which can enhance membrane permeability and alter pharmacokinetic profiles.

-

Introduce Steric Hindrance: The group can be used to block access to a metabolically labile site on a drug candidate, thereby increasing its half-life.

-

Probe Binding Pockets: The defined shape of the moiety can be used to explore interactions within a target protein's binding site, potentially increasing potency and selectivity.

In Materials Science: The rigid, well-defined structure of the 4-methylbenzoyl group makes it a useful building block for polymers and liquid crystals. It can be incorporated into monomer units to impart specific thermal properties, rigidity, and intermolecular packing characteristics essential for creating advanced materials with tailored functions.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

4-methylbenzoyl bromide synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Methylbenzoyl Bromide

Abstract

This compound is a pivotal intermediate in organic synthesis, primarily utilized as an acylating agent in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, stemming from the acyl bromide functional group, allows for the facile introduction of the 4-methylbenzoyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a primary focus on the conversion of 4-methylbenzoic acid (p-toluic acid). We delve into the mechanistic underpinnings of key brominating agents, including thionyl bromide (SOBr₂) and phosphorus tribromide (PBr₃), offering a comparative analysis of their efficacy, reaction conditions, and safety profiles. Detailed, field-proven experimental protocols are provided to equip researchers and drug development professionals with the practical knowledge required for its efficient synthesis.

Introduction: The Role and Reactivity of this compound

This compound, also known as p-toluoyl bromide, is an aromatic acyl bromide with the chemical formula C₈H₇BrO. The presence of a highly reactive acyl bromide group makes it an excellent electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the bromide ion, which is a good leaving group. This reactivity is central to its application in a wide array of chemical transformations, including Friedel-Crafts acylations, esterifications, and amidations. The synthesis of a stable, high-purity acyl bromide is therefore a critical first step in many multi-step synthetic sequences.

The primary challenge in synthesizing acyl bromides from their corresponding carboxylic acids lies in the poor leaving group ability of the hydroxyl (-OH) group. Consequently, all effective synthetic strategies rely on the in-situ conversion of the hydroxyl group into a more labile species.

Primary Synthesis Pathway: Bromination of 4-Methylbenzoic Acid

The most direct and industrially scalable method for producing this compound is the bromination of 4-methylbenzoic acid. This transformation is typically achieved using inorganic acid bromides. The two most prominent reagents for this purpose are thionyl bromide (SOBr₂) and phosphorus tribromide (PBr₃).

Mechanism of Action: Thionyl Bromide (SOBr₂)

Thionyl bromide is a highly effective reagent for this conversion. The reaction proceeds through a mechanism analogous to the well-known conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂).[1][2]

-

Activation of the Carboxyl Group: The reaction initiates with a nucleophilic attack by the carbonyl oxygen of 4-methylbenzoic acid on the electrophilic sulfur atom of thionyl bromide.

-

Formation of Acylsulfite Intermediate: This is followed by the expulsion of a bromide ion and deprotonation, leading to the formation of a reactive acylsulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[2]

-

Nucleophilic Acyl Substitution: The bromide ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.

-

Product Formation: The intermediate collapses, leading to the formation of this compound and the release of sulfur dioxide (SO₂) gas and hydrogen bromide (HBr).[1][2]

The evolution of gaseous byproducts (SO₂ and HBr) helps to drive the reaction to completion according to Le Châtelier's principle, simplifying product purification.

Caption: Reaction mechanism for the synthesis of this compound using thionyl bromide.

Mechanism of Action: Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is another classic and potent reagent for converting carboxylic acids to acyl bromides. It is often used in the first step of the Hell-Volhard-Zelinsky reaction to generate the acyl bromide intermediate in situ.[3][4][5][6][7][8]

-

Initial Attack: The reaction begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic phosphorus atom of PBr₃.[6]

-

Leaving Group Formation: This forms an intermediate where the oxygen is bonded to a phosphorus moiety, which is an excellent leaving group. A bromide ion is displaced.

-

Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the carbonyl carbon.[6]

-

Product Release: This addition-elimination sequence results in the formation of the this compound and a dibromophosphite byproduct. One molecule of PBr₃ can react with up to three molecules of the carboxylic acid.[4]

The byproduct, phosphorous acid (H₃PO₃), is non-volatile, requiring an aqueous workup or distillation for separation from the desired product.

Caption: Reaction pathway for the synthesis of this compound using phosphorus tribromide.

Comparative Analysis of Brominating Agents

The choice of reagent often depends on the scale of the reaction, available equipment, and the desired purity of the final product.

| Feature | Thionyl Bromide (SOBr₂) | Phosphorus Tribromide (PBr₃) |

| Byproducts | SO₂ (gas), HBr (gas) | H₃PO₃ (non-volatile solid/liquid) |

| Workup | Simple distillation/evaporation | Requires aqueous workup or distillation |

| Stoichiometry | 1:1 with carboxylic acid | 1:3 with carboxylic acid |

| Reactivity | High, reaction is easily driven | High, generally reliable |

| Handling | Highly corrosive, reacts violently with water, moisture sensitive.[9][10][11] | Corrosive, toxic, reacts with water.[4] |

| Advantages | Gaseous byproducts simplify purification. | Cost-effective for large-scale synthesis. |

| Disadvantages | Higher cost, toxic and corrosive gases produced. | Product isolation is more complex. |

Detailed Experimental Protocols

The following protocols are generalized procedures and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Bromide

Materials:

-

4-Methylbenzoic acid (1 eq.)

-

Thionyl bromide (1.1 - 1.5 eq.)

-

Anhydrous solvent (e.g., dichloromethane or toluene, optional)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to scrub HBr and SO₂ with a base trap), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Flask: Place 4-methylbenzoic acid into the flask. If using a solvent, add it now.

-

Reagent Addition: Cool the flask in an ice bath. Add thionyl bromide dropwise from the dropping funnel over 30 minutes. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (typically 60-80°C, depending on the setup). Maintain reflux for 1-3 hours, or until the evolution of gas ceases.

-

Purification: Allow the mixture to cool to room temperature. The excess thionyl bromide (boiling point: 138°C) and solvent can be removed by simple distillation. The remaining crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid or low-melting solid.

Protocol 2: Synthesis using Phosphorus Tribromide

Materials:

-

4-Methylbenzoic acid (3 eq.)

-

Phosphorus tribromide (1 eq.)

-

Anhydrous solvent (e.g., diethyl ether or hexane)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel

Procedure:

-

Setup: Assemble a flame-dried apparatus as described in Protocol 1 under an inert atmosphere.

-

Charging Flask: Place 4-methylbenzoic acid and a suitable anhydrous solvent into the flask.

-

Reagent Addition: Cool the flask in an ice bath and add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully decant the liquid product mixture away from the viscous phosphorous acid byproduct that settles at the bottom.

-

Purification: Wash the decanted solution with cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The final product is purified by vacuum distillation.

Safety and Handling

This compound:

-

This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage.

-

It is moisture-sensitive and will hydrolyze back to 4-methylbenzoic acid and HBr upon contact with water or moist air.[12]

-

Store in a cool, dry place under an inert atmosphere.[12]

Brominating Agents:

-

Thionyl Bromide (SOBr₂): Extremely corrosive and toxic. Reacts violently with water, releasing large amounts of toxic HBr and SO₂ gas.[9][10] All handling must be done in a chemical fume hood.

-

Phosphorus Tribromide (PBr₃): Toxic and corrosive. Reacts with water to produce toxic HBr gas.[4]

Personal Protective Equipment (PPE):

-

Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles. A face shield is also recommended when handling larger quantities.[9][13]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the direct bromination of 4-methylbenzoic acid. The choice between thionyl bromide and phosphorus tribromide as the brominating agent depends on the specific requirements of the synthesis, including scale, available purification methods, and cost considerations. Thionyl bromide offers the advantage of gaseous byproducts, simplifying workup, while phosphorus tribromide is a viable alternative, particularly for large-scale preparations. Strict adherence to safety protocols is paramount when handling these corrosive and moisture-sensitive chemicals to ensure a successful and safe synthesis.

References

- JoVE. (2023-04-30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

- Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

- Chemistry LibreTexts. (2021-12-27). 10.

- Fiveable. Acyl Bromide Definition. [Link]

- Master Organic Chemistry. (2025-05-14). The Hell–Volhard–Zelinsky Reaction. [Link]

- Chemistry LibreTexts. (2024-03-17). 22.

- BYJU'S. PBr3 Reaction. [Link]

- Chemistry Stack Exchange. (2018-02-14). Reason behind conversion of acid to acid bromide in Hell-Volhard-Zelinsky reaction. [Link]

- OpenStax. (2023-09-20). 22.

- ResearchGate. Synthetic route of 2. Reaction conditions: (a) 4‐methylbenzyl bromide,.... [Link]

- University of Colorado Boulder. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

- Georganics.

- PrepChem.com. Synthesis of p-bromomethylbenzoic acid. [Link]

- Google Patents.

- PubChem. MSDS of Thionyl Bromide. [Link]

- Google Patents.

- ResearchGate. Scheme 1. : Synthesis of (4-Phenylethynyl)benzyl bromide. [Link]

- Google Patents. US2790757A - Process for allylic bromination of esters of olefinic carboxylic acids.

- Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. [Link]

- Master Organic Chemistry. (2011-12-03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

- YouTube. (2015-04-24).

- Chemistry LibreTexts. (2024-09-30). 22.

- YouTube. (2013-12-08). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

- Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

- 4. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. fishersci.com [fishersci.com]

- 10. georganics.sk [georganics.sk]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. Page loading... [wap.guidechem.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-methylbenzoyl bromide, also known as p-toluoyl bromide. As a key acylating agent, its reactivity and characteristics are of significant interest in various synthetic applications, including pharmaceutical and materials science research. This document synthesizes available data to offer a reliable reference for laboratory use and experimental design.

Core Molecular and Physical Properties

This compound is an aromatic acyl bromide featuring a methyl-substituted benzene ring. This substitution pattern influences its reactivity and physical characteristics.

Fundamental Identifiers

Precise identification is critical for ensuring experimental reproducibility and safety. The fundamental identifiers for this compound are summarized below.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | p-Toluoyl bromide | |

| CAS Number | 879-58-3 | |

| Molecular Formula | C₈H₇BrO | PubChem[1] |

| Molecular Weight | 199.04 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)Br | PubChem[1] |

| InChI | InChI=1S/C8H7BrO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | PubChem[1] |

| InChIKey | VFKIQINEAKWHGO-UHFFFAOYSA-N | PubChem[1] |

graph "Molecular_Structure_of_4-Methylbenzoyl_Bromide" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.75,-2.25!", label="C"]; C4 [pos="0.75,-2.25!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0.75,0.75!", label="C"];

// Substituents C_carbonyl [pos="2.6, -1.5!", label="C"]; O_carbonyl [pos="3.4, -2.25!", label="O"]; Br [pos="3.4, -0.25!", label="Br"]; C_methyl [pos="-2.6, -1.5!", label="CH₃"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C5 -- C_carbonyl [label=""]; C_carbonyl -- O_carbonyl [label=""]; C_carbonyl -- Br [label=""]; C2 -- C_methyl [label=""];

// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", style=filled]; p1 [pos="0,-0.25!"]; p2 [pos="-0.5,-0.75!"]; p3 [pos="0,-1.25!"]; p4 [pos="0.5,-0.75!"]; p1--p2--p3--p4--p1 [color="#5F6368"]; }

Caption: 2D structure of this compound.

Physicochemical Data

Acyl bromides are known for their reactivity, particularly their sensitivity to moisture. While extensive experimental data for this compound is not widely available in public databases, the following represents the best available information. Researchers should verify these properties with the supplier's certificate of analysis.

| Property | Value | Notes |

| Appearance | Data not available | Expected to be a liquid or low-melting solid. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | Expected to be soluble in aprotic organic solvents and reactive with protic solvents. |

Reactivity and Handling

Chemical Reactivity

As an acyl bromide, this compound is a potent acylating agent. The presence of the electron-donating methyl group can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl bromide.

Key reactivity points include:

-

Hydrolysis: Reacts readily with water and other protic solvents to form 4-methylbenzoic acid and hydrobromic acid. This necessitates handling under anhydrous conditions.

-

Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This is the cornerstone of its synthetic utility. Acyl bromides are generally more reactive than the corresponding acyl chlorides.

-

Formation of Derivatives: It serves as a precursor for the synthesis of various carboxylic acid derivatives, such as esters (via reaction with alcohols), amides (via reaction with amines), and anhydrides.

Caption: Key nucleophilic acyl substitution reactions of this compound.

Safe Handling and Storage

Due to its reactivity and potential hazards, strict safety protocols must be followed when handling this compound.

-

Handling: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

Spectral Characterization

-

¹H NMR: Expected signals would include a singlet for the methyl protons (around 2.4 ppm) and a set of doublets in the aromatic region (approximately 7.2-7.9 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: Key signals would be the carbonyl carbon (likely >160 ppm), the methyl carbon (around 21 ppm), and four signals for the aromatic carbons, with the ipso-carbons showing distinct chemical shifts.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl halide is expected, typically in the range of 1770-1815 cm⁻¹. C-Br stretching vibrations would appear at lower frequencies.

Synthesis

A common method for the synthesis of acyl bromides is the reaction of the corresponding carboxylic acid with a brominating agent. For this compound, this would involve the treatment of 4-methylbenzoic acid with a reagent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Representative Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of an acyl bromide from a carboxylic acid.

Materials:

-

4-Methylbenzoic acid

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve 4-methylbenzoic acid in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete conversion.

-

Monitor the reaction progress using an appropriate technique (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the acyl bromide).

-

Upon completion, carefully quench any unreacted PBr₃.

-

Isolate the product by distillation under reduced pressure.

Note: This is a generalized procedure and should be adapted and optimized based on literature precedents for similar transformations. All operations must be carried out with strict adherence to safety protocols for handling corrosive and moisture-sensitive reagents.

Applications in Research and Development

This compound is a valuable reagent for introducing the 4-methylbenzoyl (p-toluoyl) moiety into molecules. This functional group is found in various pharmacologically active compounds and advanced materials. Its applications include:

-

Pharmaceutical Synthesis: As a building block for the synthesis of complex organic molecules with potential therapeutic applications. The methyl group can influence pharmacokinetic properties such as metabolism and receptor binding.

-

Materials Science: Used in the synthesis of polymers and other materials where the introduction of the toluoyl group can impart specific thermal or mechanical properties.

-

Organic Synthesis: A versatile intermediate for a wide range of chemical transformations beyond simple acylation, including Friedel-Crafts acylations and the formation of ketones.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063418, this compound.

Sources

4-methylbenzoyl bromide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-methylbenzoyl bromide

Introduction

This compound, also known as p-toluoyl bromide, is an acyl bromide derivative of toluene. Its chemical formula is C₈H₇BrO, and its structure features a bromide atom attached to the carbonyl carbon of a 4-methylbenzoyl group[1]. As a reactive acylating agent, it serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries for introducing the 4-methylbenzoyl moiety into molecules.

The precise structural elucidation and purity assessment of this compound are critical for its application in sensitive multi-step syntheses. This requires a multi-faceted analytical approach, leveraging a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from closely related analogs and fundamental spectroscopic principles, we will explain the causality behind the expected spectral features, offering a framework for researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the acyl bromide group and the electron-donating nature of the para-methyl group create a characteristic splitting pattern in the aromatic region.

Expert Interpretation: The aromatic protons form an AA'BB' spin system, which often appears as two distinct, pseudo-doublets. The protons ortho to the electron-withdrawing carbonyl group (Hₐ) are deshielded and appear further downfield compared to the protons meta to the carbonyl group (Hᵦ), which are ortho to the electron-donating methyl group. The methyl group protons (Hₐ) appear as a sharp singlet in the typical alkyl region. Based on data for the analogous p-toluoyl chloride, the chemical shifts can be predicted with high confidence[2].

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | Ar-H (ortho to -COBr) | ~ 7.9-8.1 | Doublet (d) | ~ 8.2 |

| Hᵦ | Ar-H (meta to -COBr) | ~ 7.2-7.4 | Doublet (d) | ~ 8.2 |

| Hₐ | -CH₃ | ~ 2.4-2.5 | Singlet (s) | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is highly deshielded due to the attached electronegative oxygen and bromine atoms, making its signal appear significantly downfield.

Expert Interpretation: The carbonyl carbon (C=O) signal is expected in the 165-170 ppm range. The aromatic carbons will show four distinct signals due to the molecule's symmetry. The ipso-carbon attached to the methyl group (C-para) will be shielded relative to the other aromatic carbons, while the ipso-carbon attached to the carbonyl group (C-ipso) will be deshielded.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 167.0 |

| C -ipso (attached to COBr) | ~ 146.0 |

| C -para (attached to CH₃) | ~ 132.5 |

| C -ortho | ~ 130.0 |

| C -meta | ~ 129.5 |

| -CH₃ | ~ 21.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups. In this compound, the most prominent and diagnostic feature is the carbonyl (C=O) stretch.

Expert Interpretation: Acyl halides are known for their high-frequency carbonyl stretching absorptions. The electronegative bromine atom attached to the carbonyl carbon enhances the double bond character of the C=O bond through inductive effects, shifting the stretching frequency to a higher wavenumber compared to ketones or esters. For p-toluoyl chloride, this peak appears around 1771 cm⁻¹[3]. Due to bromine being less electronegative than chlorine, the C=O stretch for this compound is expected at a slightly lower, yet still characteristically high, frequency.

Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~ 2950-2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak |

| ~ 1765-1775 | C=O Stretch (Acyl Bromide) | Strong, Sharp |

| ~ 1600, ~1480 | Aromatic C=C Stretch | Medium |

| ~ 850-800 | C-H Out-of-plane bend (para-disubstituted) | Strong |

| ~ 700-600 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expert Interpretation: The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity at m/z 198 and 200.

The primary fragmentation pathway involves the loss of the bromine radical (•Br), which is a stable leaving group. This yields the highly stable 4-methylbenzoyl cation (p-toluoyl cation) at m/z 119. This fragment is often the base peak due to its resonance stabilization. Further fragmentation of the p-toluoyl cation can occur via the loss of carbon monoxide (CO) to produce the tolyl cation at m/z 91.

Predicted Key Mass Fragments

| m/z | Ion Structure | Significance |

| 198, 200 | [C₈H₇⁷⁹BrO]⁺˙, [C₈H₇⁸¹BrO]⁺˙ | Molecular Ion (M⁺˙), shows 1:1 bromine isotope pattern |

| 119 | [CH₃C₆H₄CO]⁺ | Base Peak , loss of •Br |

| 91 | [CH₃C₆H₄]⁺ | Loss of CO from m/z 119 |

Mass Spectrometry Fragmentation Workflow

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Integrated Spectroscopic Workflow and Protocols

Confirming the identity and purity of this compound requires a holistic approach where data from each spectroscopic method corroborates the others. The workflow below illustrates this integrated process.

Overall Spectroscopic Characterization Workflow

Sources

A-Z Guide to 4-Methylbenzoyl Bromide: Synthesis, Reactivity, and Applications

Abstract

4-Methylbenzoyl bromide is a pivotal acylating agent and intermediate in organic synthesis, particularly valued in the construction of complex molecules within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. We present a validated, step-by-step protocol for its preparation from 4-methylbenzoic acid, explore its mechanistic behavior in key reactions such as Friedel-Crafts acylation, and discuss its applications as a molecular building block. This document serves as a comprehensive technical resource, integrating practical laboratory procedures with fundamental chemical principles to support advanced research and development.

Introduction and IUPAC Nomenclature

This compound, a derivative of a carboxylic acid, belongs to the acyl halide class of organic compounds.[1] Acyl halides are characterized by an acyl group (R-C=O) bonded to a halogen.[1] Their high reactivity makes them excellent intermediates for the synthesis of esters, amides, and other carbonyl-containing compounds.[1][2]

The nomenclature of this compound is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules. The systematic name is derived from the corresponding carboxylic acid, 4-methylbenzoic acid. The "-oic acid" suffix is replaced with "-oyl," and the halide is added as a separate word.[1][3][4]

-

Parent Carboxylic Acid: 4-methylbenzoic acid

-

Acyl Group: 4-methylbenzoyl

-

Halide: Bromide

-

IUPAC Name: this compound[5]

The compound is also commonly known by its synonym, p-toluoyl bromide. The structure consists of a benzene ring substituted at positions 1 and 4 with a bromocarbonyl group and a methyl group, respectively.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in quantitative studies.

Physical Properties

The key physical properties are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [5] |

| Molecular Weight | 199.04 g/mol | [5] |

| Appearance | Data not consistently available; likely a solid or liquid | |

| Melting Point | Data not available in searches | |

| Boiling Point | Data not available in searches | |

| InChIKey | VFKIQINEAKWHGO-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. While a dedicated spectrum for this compound was not found in the search results, typical chemical shifts and absorption frequencies for analogous structures can be predicted.

-

¹H NMR: Protons on the aromatic ring would appear in the δ 7.2-8.0 ppm range. The methyl protons would be a singlet around δ 2.4 ppm.

-

¹³C NMR: The carbonyl carbon is highly deshielded, appearing around δ 165-170 ppm. Aromatic carbons would be in the δ 125-145 ppm range, and the methyl carbon would be around δ 21 ppm.

-

Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching band for the acyl bromide would be expected in the range of 1750-1800 cm⁻¹.

Synthesis of this compound

The most direct and common synthesis of this compound involves the reaction of 4-methylbenzoic acid with a suitable brominating agent. Phosphorus tribromide (PBr₃) is a frequently used reagent for this transformation.[2] This method is favored for its efficiency and the relatively straightforward workup. An alternative approach involves using N-Bromosuccinimide (NBS) in the presence of triphenylphosphine.[6]

The reaction with PBr₃ proceeds via the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by the bromide ion.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-methylbenzoic acid.

Caption: Formation and reaction of the acylium ion in Friedel-Crafts acylation.

Applications in Drug Development and Synthesis

The 4-methylbenzoyl moiety is a structural component found in various biologically active molecules. As such, this compound serves as a key building block for introducing this group. Its high reactivity allows for efficient bond formation under relatively mild conditions, which is crucial when dealing with complex, multi-functional molecules often encountered in drug discovery.

While specific examples of its use in named drugs were not found in the provided search results, its utility is analogous to other benzylic halides, like 4-bromobenzyl bromide, which are used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize diarylmethane derivatives—a common scaffold in pharmaceuticals. [7]The reactivity of the acyl bromide group makes it a prime candidate for constructing ester or amide linkages in potential therapeutic agents.

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with extreme care.

-

Hazards: Acyl halides are corrosive and cause severe skin burns and eye damage. [8][9]They are also lachrymators (tear-producing agents). [10]Upon contact with moisture, they release corrosive hydrobromic acid gas.

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [8]Avoid inhalation of vapors and any contact with skin or eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. [8][11]The container should be kept under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity. [8]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its straightforward IUPAC nomenclature belies its significant utility in organic synthesis. A solid grasp of its properties, synthesis from 4-methylbenzoic acid, and characteristic reactivity, particularly in nucleophilic acyl substitution reactions, is essential for its effective and safe use. For researchers in drug development and materials science, this compound offers a reliable method for incorporating the 4-methylbenzoyl functional group into target molecules, making it a valuable tool in the synthetic chemist's arsenal.

References

- IUPAC Nomenclature Rules for Acyl Halides. QUÍMICA ORGÁNICA.

- Summary of Exploring the Nomenclature of Acyl Halides in Organic Chemistry. Teachy.

- Acyl Bromide Definition - Organic Chemistry Key Term. Fiveable.

- Rule C-481 Acyl Halides. ACD/Labs.

- This compound | C8H7BrO | CID 11063418. PubChem - NIH.

- 21.1 Naming Carboxylic Acid Derivatives. Organic Chemistry | OpenStax.

- Naming Acyl Halides with IUPAC Systematic Nomenclature. YouTube.

- Describe the structure and reactivity of acyl bromide and its applications in organic synthesis. Proprep.

- 4-Methylbenzyl bromide. ChemBK.

- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of West Florida.

- Supplementary Information for General. ¹H and ¹³C NMR spectra. The Royal Society of Chemistry.

- Wiley-VCH 2007 - Supporting Information. Wiley Online Library.

- ¹³C; DEPT135; HSQC) and HRMS spectra. MDPI.

- 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

- Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz.

- FORMATION OF ACYL BROMIDES FROM CARBOXYLIC ACIDS AND N-BROMOSUCCINIMIDE. Taylor & Francis Online.

- Acyl Halides: Reactions Forming and Reactions of. YouTube.

- 4-methylbenzyl bromide (C8H9Br). PubChemLite.

- Solved 1. Write the balanced equation for the bromination of. Chegg.com.

- Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. PrepChem.com.

- p-Xylyl bromide | C8H9Br | CID 7721. PubChem - NIH.

Sources

- 1. teachy.ai [teachy.ai]

- 2. fiveable.me [fiveable.me]

- 3. IUPAC Nomenclature Rules for Acyl Halides | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. 21.1 Naming Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 5. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Identification of 4-methylbenzoyl bromide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the identification and characterization of 4-methylbenzoyl bromide. In the dynamic field of organic synthesis, the precise identification of reactive intermediates like acyl halides is paramount to ensuring the validity of experimental outcomes and the safety of laboratory personnel. This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and providing a robust workflow for unambiguous structural confirmation.

Core Identification and Physicochemical Profile

This compound, also known as p-toluoyl bromide, is an aromatic acyl bromide. The presence of the electron-donating methyl group in the para position and the highly reactive acyl bromide moiety makes it a valuable intermediate for introducing the 4-methylbenzoyl group into various molecular scaffolds.

Precise identification begins with its fundamental descriptors. While a dedicated CAS (Chemical Abstracts Service) number for this compound is not consistently cited in major chemical databases, its structural analogues are well-documented. For instance, the corresponding acyl chloride, 4-methylbenzoyl chloride, is registered under CAS number 874-60-2.[1] The absence of a readily available CAS number for the bromide suggests it is less common, likely prepared in-situ or used immediately due to its high reactivity and sensitivity to moisture.

The fundamental structure of this compound is presented below.

Caption: Chemical structure of this compound.

A summary of its key computed and comparative physicochemical properties is provided in Table 1.

| Property | Value | Source / Rationale |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Toluoyl bromide | Common nomenclature |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [2] |

| Appearance | Expected: Colorless to light yellow/brown liquid | By analogy to p-toluoyl chloride, which is a colorless to light yellow liquid.[3] Acyl halides often have a slight color due to trace impurities. |

| Melting Point | Not available | The analogous p-toluoyl chloride has a melting point of -4 to -2 °C.[1] The bromide is expected to have a slightly higher melting point. |

| Boiling Point | Not available | The analogous p-toluoyl chloride boils at 225-227 °C at atmospheric pressure.[3] The bromide is expected to have a higher boiling point due to increased molecular weight and stronger intermolecular forces. |

| Reactivity | Highly reactive, moisture-sensitive, lachrymator | Characteristic of acyl halides. Reacts exothermically with water, alcohols, amines, and other nucleophiles.[4][5] |

Spectroscopic Profile for Structural Elucidation

Due to its high reactivity, obtaining and publishing a full set of reference spectra for this compound is challenging. However, a highly accurate spectroscopic profile can be predicted based on fundamental principles and comparison with its stable analogue, 4-methylbenzoyl chloride. The following section details the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present. The primary diagnostic peak for an acyl halide is the carbonyl (C=O) stretch.

-

Causality: The C=O bond in an acyl halide is one of the strongest absorbing carbonyls due to the inductive effect of the electronegative halogen, which shortens and strengthens the C=O bond. This results in a high-frequency absorption. Acyl bromides typically absorb at a slightly lower wavenumber than acyl chlorides because bromine is less electronegative than chlorine.

Predicted IR Data:

-

~1775 cm⁻¹ (strong, sharp): This is the characteristic C=O stretching vibration. Benzoyl bromide itself shows a strong peak around 1773 cm⁻¹, and this value is a reliable prediction.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (weak-medium): Aliphatic C-H stretching from the methyl group.

-

~1605 cm⁻¹ and ~1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to be simple and highly informative, confirming the substitution pattern of the aromatic ring.

-

Causality: The aromatic protons will form a distinct AA'BB' system, which appears as two doublets. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield than the protons ortho to the electron-donating methyl group. The methyl protons will appear as a sharp singlet in the typical benzylic methyl region.

Predicted ¹H NMR Data (in CDCl₃):

-

~8.0 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the carbonyl group.

-

~7.3 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the methyl group.

-

~2.45 ppm (s, 3H): Methyl group protons.

The carbon NMR provides a count of unique carbon environments.

-

Causality: The carbonyl carbon is highly deshielded due to its sp² hybridization and direct attachment to two electronegative atoms (O and Br), causing it to appear significantly downfield. The aromatic carbons will show four distinct signals due to the molecule's symmetry.

Predicted ¹³C NMR Data (in CDCl₃):

-

~165 ppm: Carbonyl carbon (C=O). This is a key identifier.

-

~146 ppm: Quaternary aromatic carbon attached to the methyl group.

-

~132 ppm: Quaternary aromatic carbon attached to the carbonyl group.

-

~130.5 ppm: Aromatic CH carbons ortho to the carbonyl group.

-

~129.5 ppm: Aromatic CH carbons ortho to the methyl group.

-

~22 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which can confirm the elemental composition.

-

Causality: The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as two peaks of nearly equal intensity, separated by 2 m/z units.

Predicted MS Data:

-

m/z ~198 and ~200: Molecular ion peaks (M⁺ and M+2⁺) corresponding to [C₈H₇⁷⁹BrO]⁺ and [C₈H₇⁸¹BrO]⁺.

-

m/z ~119: A major fragment corresponding to the loss of the bromine radical, forming the stable 4-methylbenzoyl cation [CH₃C₆H₄CO]⁺.

-

m/z ~91: A fragment corresponding to the tolyl cation [C₇H₇]⁺, resulting from the loss of CO from the m/z 119 fragment.

Experimental Protocols for Synthesis and Identification

Trust in experimental results is built upon self-validating protocols. The following sections outline a representative synthesis and a comprehensive workflow for the definitive identification of this compound.

Representative Synthesis from p-Toluic Acid

This protocol is based on standard methods for converting carboxylic acids to acyl halides.[6] Extreme caution must be exercised as this reaction is exothermic, evolves toxic gases, and the product is highly corrosive and water-reactive. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Reagents:

-

p-Toluic acid

-

Thionyl bromide (SOBr₂) or Oxalyl bromide ((COBr)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (to trap evolved HBr and SO₂). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Charging: To the flask, add p-toluic acid (1.0 eq) and a minimal amount of anhydrous solvent.

-

Catalyst Addition: Add a single drop of anhydrous DMF. The catalyst is crucial for initiating the reaction by forming the Vilsmeier intermediate.

-

Brominating Agent Addition: Charge the dropping funnel with thionyl bromide (approx. 1.2 eq). Add the thionyl bromide dropwise to the stirred suspension at room temperature. An exothermic reaction with gas evolution should be observed.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-60 °C) for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by the dissolution of the solid p-toluic acid.

-

Isolation: The product is typically purified by fractional distillation under reduced pressure. This step is critical to remove excess brominating agent and solvent, yielding the pure this compound.

Workflow for Structural Verification

A newly synthesized batch of this compound must be rigorously characterized. The following workflow ensures its identity and purity.

Caption: A logical workflow for the verification of synthesized this compound.

Step-by-Step Verification Protocol:

-

Initial Purity Assessment (TLC): Before extensive analysis, assess the purity of the distilled product via Thin-Layer Chromatography (TLC). Use a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). A single spot indicates high purity.

-

Functional Group Identification (FT-IR): Acquire an FT-IR spectrum of the neat liquid. The primary objective is to confirm the presence of the strong acyl bromide C=O stretch around 1775 cm⁻¹ and the absence of a broad O-H stretch (~3000 cm⁻¹), which would indicate contamination with the p-toluic acid starting material.

-

Structural Framework Confirmation (NMR): Prepare a sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. Acquire ¹H and ¹³C NMR spectra. The data should match the predicted chemical shifts and coupling patterns detailed in Section 2.2. This step is the most definitive for structural confirmation.

-

Molecular Weight and Elemental Composition (MS): Analyze the sample by mass spectrometry. Confirm the molecular weight by observing the M⁺ and M+2⁺ ion peaks at m/z ~198 and ~200. The presence of the m/z 119 fragment is strong evidence for the 4-methylbenzoyl structure.

-

Reactivity Confirmation (Hydrolysis Test): As a final validation of its identity as a reactive acyl halide, expose a small drop of the sample to moist air for a few minutes and re-acquire an IR spectrum. The appearance of a broad O-H stretch and a shift of the carbonyl peak to ~1700 cm⁻¹ confirms its hydrolysis to p-toluic acid, validating its functional group identity.

Safety and Handling

As a reactive acyl halide, this compound must be handled with extreme care. All safety protocols should be derived from authoritative sources for analogous compounds. The Safety Data Sheet (SDS) for p-toluoyl chloride provides an excellent baseline for handling procedures.[4][5]

-

Primary Hazards: Causes severe skin burns and eye damage.[4] It is a lachrymator (causes tearing) and is harmful if inhaled or ingested.[5]

-

Reactivity: Reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas. It is incompatible with strong bases, alcohols, and oxidizing agents.[4]

-

Handling:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.

-

Keep away from all sources of moisture. Use anhydrous solvents and flame-dried glassware.

-

Ensure containers are tightly sealed under an inert atmosphere (e.g., nitrogen or argon) for storage.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[3]

-

Conclusion

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluoyl chloride, 98%.

- Scribd. (2013). Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11063418, this compound.

- ResearchGate. (n.d.). p-Toluenesulfonyl Bromide.

- Pharmaffiliates. (n.d.). CAS No: 104-81-4 | Product Name: 4-Methylbenzyl Bromide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7721, p-Xylyl bromide.

- Organic Syntheses. (n.d.). p-BROMOTOLUENE.

- ChemBK. (n.d.). p-(bromomethyl)toluene.

- NIST. (n.d.). P-tolu-p-toluidide. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). (S)-1-(p-Toluenesulfonylmethyloxy)-2-methylpropylammonium bromide.

- Google Patents. (n.d.). CN105646139A - P-bromotoluene synthesis process.

- NIST. (n.d.). Benzoyl bromide. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide....

- Chemister. (n.d.). p-xylyl bromide.

Sources

- 1. 对甲基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Initial Reactivity of 4-Methylbenzoyl Bromide

Abstract

4-Methylbenzoyl bromide, also known as p-toluoyl bromide, is a versatile acylating agent of significant interest in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its reactivity is defined by the electrophilic carbonyl carbon and the excellent leaving group potential of the bromide ion. This guide provides a comprehensive analysis of its core reactivity through two fundamental transformations: nucleophilic acyl substitution, exemplified by esterification, and electrophilic aromatic substitution, demonstrated by the Friedel-Crafts acylation. We present detailed mechanistic discussions, validated experimental protocols, and methods for spectroscopic characterization to offer researchers a thorough understanding and practical framework for utilizing this important reagent.

Introduction and Core Properties

This compound is an aromatic acyl bromide featuring a methyl group para to the carbonyl bromide functionality. This substitution pattern influences the electronic properties of the acyl group, subtly enhancing its reactivity in certain electrophilic reactions compared to unsubstituted benzoyl bromide. The primary utility of this reagent lies in its ability to introduce the 4-methylbenzoyl (p-toluoyl) moiety into a wide range of molecules.

The reactivity of this compound is governed by the acyl bromide group. Acyl halides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1] This high reactivity stems from the strong inductive electron-withdrawing effect of the bromine atom, which increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.[2]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 4635-43-2 | |

| Appearance | (Typically) Colorless to yellow liquid/solid | |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)Br | [3] |

Reactivity Study I: Nucleophilic Acyl Substitution (Esterification)

A cornerstone reaction of acyl halides is their conversion to esters via reaction with alcohols. This transformation follows the nucleophilic acyl substitution mechanism, which proceeds via a distinct addition-elimination pathway, not to be confused with a one-step Sₙ2 displacement.[2]

Causality of the Mechanism

The reaction is typically rapid and exothermic. The mechanism involves two key stages:

-

Nucleophilic Addition: The alcohol (a neutral nucleophile) attacks the highly electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—in this case, the bromide ion. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr). A final deprotonation step, often facilitated by a mild, non-nucleophilic base like pyridine, neutralizes the resulting oxonium ion to yield the final ester product.[4]

The use of a base like pyridine is crucial. It serves two purposes: to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HBr byproduct formed during the reaction, preventing it from protonating the starting alcohol or reacting with the product.[5]

Mechanistic Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Acyl Halide: A Technical Guide to the Applications of 4-Methylbenzoyl Bromide

Introduction: Understanding the Reagent

4-Methylbenzoyl bromide, also known as p-toluoyl bromide, is an aromatic acyl bromide with the chemical formula C₈H₇BrO. It possesses a carbonyl group bonded to a bromine atom, which is in turn attached to a benzene ring substituted with a methyl group at the para position. This structural arrangement confers a high degree of reactivity, making it a valuable electrophile in a variety of chemical transformations.

The presence of the electron-donating methyl group on the phenyl ring subtly influences the reactivity of the acyl bromide compared to its unsubstituted counterpart, benzoyl bromide. This electronic effect, coupled with the inherent lability of the acyl bromide bond, makes this compound a precise and efficient tool for introducing the 4-methylbenzoyl (or p-toluoyl) moiety into a diverse range of molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Appearance | Not specified in readily available sources; likely a solid or liquid with a pungent odor. | |

| CAS Number | 4635-49-8 |

Core Synthetic Applications: A Gateway to Amides and Esters

The primary utility of this compound lies in its role as an acylating agent, particularly for the synthesis of amides and esters. These functional groups are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making this reagent a cornerstone of many synthetic endeavors.

Amide Synthesis: Forging the N-Acyl Bond